4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Overview
Description
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is a heterocyclic compound with the molecular formula C12H10ClN3. It is part of the imidazoquinoxaline family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with dimethylamine, followed by cyclization . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound also affects cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,8-dimethyl-imidazo[1,2-A]quinoxaline
- 4-Bromo-1,8-dimethyl-imidazo[1,2-A]quinoxaline
- 4-Hydroxy-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Uniqueness
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLFCKNGRPZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.